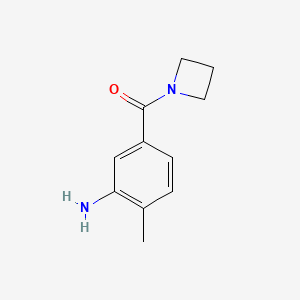
5-(Azetidine-1-carbonyl)-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azetidine-1-carbonyl)-2-methylaniline: is a chemical compound with the following structural formula:
C24H26N6O5
It consists of an azetidine ring (a four-membered nitrogen-containing ring) attached to a pyrazine moiety. The compound’s systematic name is (S)-3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-((1-methoxypropan-2-yl)oxy)-N-(5-methylpyrazin-2-yl)benzamide .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route includes the following key reactions:
Formation of the Azetidine Ring: The azetidine ring is typically synthesized using cyclization reactions involving suitable precursors.
Functionalization of the Pyrazine Moiety: The pyrazine portion is introduced through appropriate coupling reactions.
Carbonylation and Benzamide Formation: The carbonyl group is incorporated, followed by benzamide formation.
Industrial Production: While specific industrial methods may vary, large-scale production often involves efficient synthetic routes optimized for yield and purity.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Substituent groups can be replaced via nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or alkoxides.
Major Products: The specific products depend on reaction conditions and substituents. Detailed analysis requires experimental data.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.
Drug Discovery: It serves as a scaffold for designing potential drug candidates.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Pharmacology: Assessing its potential as a therapeutic agent.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Materials Science: Employed in material design and modification.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, researchers often compare it to related structures to understand its unique properties and applications.
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3-amino-4-methylphenyl)-(azetidin-1-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6,12H2,1H3 |
InChI Key |
ONOHHRJWBVLFAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


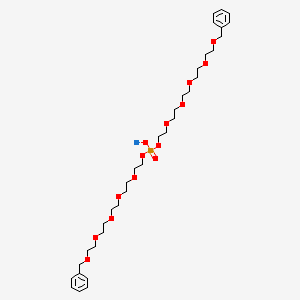
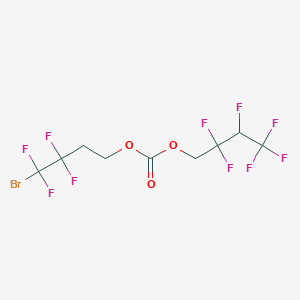
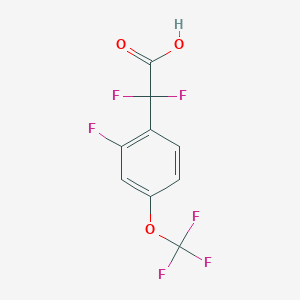
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)
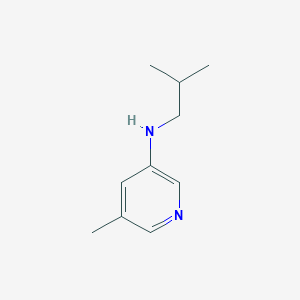
![tert-Butyl 3-amino-2-propyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12079343.png)

![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)



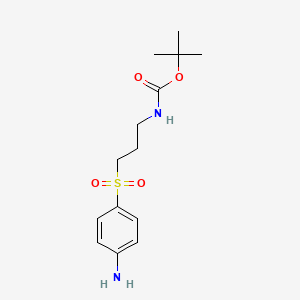

![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)
